![molecular formula C18H19FN2O B5832420 [3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]-phenylmethanone](/img/structure/B5832420.png)
[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]-phenylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]-phenylmethanone is an organic compound that features a fluorine atom, a piperazine ring, and a phenylmethanone group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]-phenylmethanone typically involves the reaction of 3-fluoro-4-nitrobenzene with 4-methylpiperazine under specific conditions. The nitro group is reduced to an amine, followed by acylation with benzoyl chloride to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
化学反应分析
Types of Reactions
[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]-phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the piperazine ring or the phenylmethanone group.
Substitution: Halogen substitution reactions can occur at the fluorine atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学研究应用
Chemistry
In chemistry, [3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]-phenylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential interactions with biological targets. It can serve as a probe to investigate enzyme functions and receptor binding.
Medicine
Medically, this compound is explored for its potential therapeutic properties. It may act as an inhibitor for specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its properties can be harnessed to create polymers and coatings with specific characteristics.
作用机制
The mechanism of action of [3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]-phenylmethanone involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and piperazine ring play crucial roles in binding to these targets, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and metabolic processes.
相似化合物的比较
Similar Compounds
- [3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]methanol
- 3,4-dimethyl-N-[4-(4-methylpiperazino)benzyl]benzamide
Uniqueness
Compared to similar compounds, [3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]-phenylmethanone stands out due to its specific combination of functional groups. The presence of both a fluorine atom and a piperazine ring enhances its binding affinity and specificity for certain biological targets, making it a valuable compound for research and development.
属性
IUPAC Name |
[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c1-20-9-11-21(12-10-20)17-8-7-15(13-16(17)19)18(22)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUZEUUEZTUMNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5832338.png)
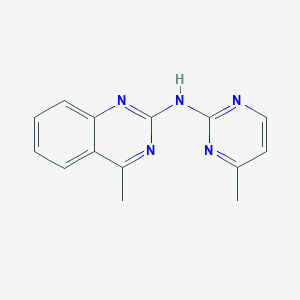
![3-({4-[(3-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}METHYL)-1H-INDOLE](/img/structure/B5832350.png)
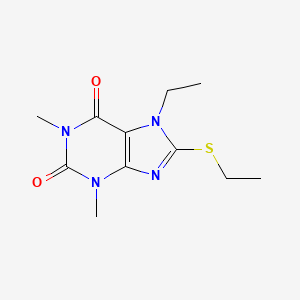
![Ethyl 4-[(3,5-dimethylphenyl)carbonyl]piperazine-1-carboxylate](/img/structure/B5832369.png)
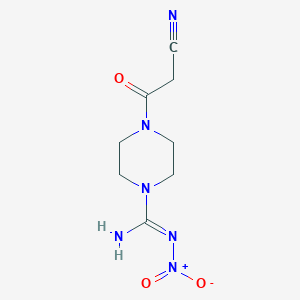
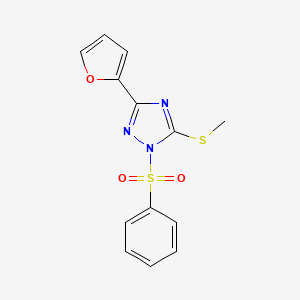
![1-(2-Cyclohexyl-1-oxa-3,4-diazaspiro[4.4]non-2-en-4-yl)ethanone](/img/structure/B5832418.png)
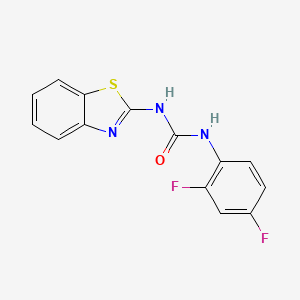
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B5832438.png)
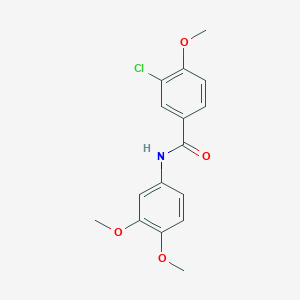
![3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5832443.png)
![N-(4-chlorobenzyl)-N'-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]thiourea](/img/structure/B5832444.png)
![2-[(3-methoxyphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5832449.png)
